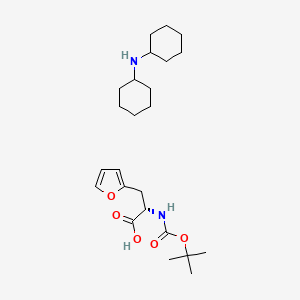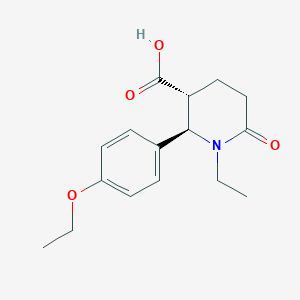
4-(1-Azepanyl)-3-(Trifluormethyl)anilin
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(1-Azepanyl)-3-(trifluoromethyl)aniline is a compound that is part of a broader class of trifluoromethyl-substituted anilines. These compounds are of interest due to their potential applications in medicinal chemistry and material science. The trifluoromethyl group is particularly noteworthy for its ability to influence the physical and chemical properties of molecules, often enhancing their metabolic stability and bioavailability.
Synthesis Analysis
The synthesis of trifluoromethyl-substituted anilines, such as 4-(1-Azepanyl)-3-(trifluoromethyl)aniline, can involve metalation reactions, which are a key step for structural elaboration. For instance, metalation with tert-butyllithium can occur at different positions on the aniline ring depending on the N-protective group employed, leading to various products after electrophilic trapping . This demonstrates the versatility of the synthetic approaches available for modifying the structure of trifluoromethyl-substituted anilines.
Molecular Structure Analysis
The molecular structure of trifluoromethyl-substituted anilines is characterized by the presence of a trifluoromethyl group attached to the aniline ring. This group can significantly influence the electronic properties of the molecule, potentially affecting its reactivity and interaction with biological targets. The exact position of the trifluoromethyl group on the aniline ring can also impact the molecule's properties and reactivity.
Chemical Reactions Analysis
Trifluoromethyl-substituted anilines can participate in various chemical reactions. For example, they can undergo reactions with dianions derived from oximes to form isoxazoles, or with monoanions derived from benzamidine to yield triazines . These reactions illustrate the reactivity of the trifluoromethyl group when activated anionically, which can be leveraged to synthesize a wide range of heterocyclic compounds with potential applications in drug discovery and development.
Physical and Chemical Properties Analysis
The physical and chemical properties of 4-(1-Azepanyl)-3-(trifluoromethyl)aniline are influenced by the trifluoromethyl group. This group is known for its electronegativity and ability to confer stability against metabolic degradation. The presence of the azepanyl ring could further modulate the compound's properties, such as solubility and lipophilicity, which are important factors in the pharmacokinetic profile of drug candidates. Detailed studies on the physical and chemical properties of such compounds are essential for understanding their behavior in biological systems and their potential as therapeutic agents.
Wissenschaftliche Forschungsanwendungen
Pharmakologie
In der Pharmakologie wird 4-(1-Azepanyl)-3-(Trifluormethyl)anilin als potenzieller Baustein für pharmazeutische Verbindungen untersucht. Seine einzigartige Struktur könnte bei der Synthese neuer Medikamente genutzt werden, die auf neurologische Pfade abzielen, da der Azepanylring in bioaktiven Molekülen relevant ist .
Materialwissenschaften
Diese Verbindung kann als Vorläufer bei der Entwicklung neuer Materialien mit spezifischen elektronischen oder photonischen Eigenschaften dienen. Insbesondere die Trifluormethylgruppe könnte die Reaktivität und Stabilität des Materials beeinflussen und es so wertvoll für die Herstellung fortschrittlicher Polymere oder Beschichtungen machen .
Chemische Synthese
This compound kann in der organischen Synthese verwendet werden, um Azepanyl- und Trifluormethylfunktionalitäten in komplexere Moleküle einzuführen. Dies kann besonders nützlich bei der Synthese von Verbindungen mit spezifischen chemischen und physikalischen Eigenschaften sein .
Analytische Chemie
Die eindeutige chemische Signatur der Verbindung ermöglicht ihre Verwendung als Standard oder Reagenz in analytischen Methoden. Sie könnte in der Chromatographie oder Spektroskopie eingesetzt werden, um andere Substanzen zu identifizieren oder zu quantifizieren .
Biochemieforschung
In der Biochemie könnte diese Verbindung verwendet werden, um Enzym-Substrat-Wechselwirkungen zu untersuchen, insbesondere solche, die aromatische Verbindungen betreffen. Ihre Struktur könnte bestimmte natürliche Substrate oder Inhibitoren imitieren und Einblicke in Enzymmechanismen liefern .
Umweltwissenschaften
Die Umweltauswirkungen von This compound und seinen Derivaten könnten untersucht werden, um ihre biologische Abbaubarkeit und potenzielle Toxizität zu verstehen. Dies ist entscheidend für die Beurteilung der Sicherheit der Freisetzung solcher Verbindungen in die Umwelt .
Landwirtschaftliche Chemie
Im Bereich der landwirtschaftlichen Chemie könnten Forschungsarbeiten die Verwendung dieser Verbindung bei der Synthese neuer Pestizide oder Herbizide untersuchen. Die Trifluormethylgruppe findet sich oft in Agrochemikalien, da sie resistent gegen Abbau ist und die biologische Aktivität verbessert .
Eigenschaften
IUPAC Name |
4-(azepan-1-yl)-3-(trifluoromethyl)aniline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17F3N2/c14-13(15,16)11-9-10(17)5-6-12(11)18-7-3-1-2-4-8-18/h5-6,9H,1-4,7-8,17H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCYDAFZDXDOPRF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)C2=C(C=C(C=C2)N)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17F3N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-(1-cyano-2-methylpropyl)-N-[4-methyl-3-[(3-methyl-4-oxoquinazolin-6-yl)amino]phenyl]benzamide](/img/structure/B1285451.png)
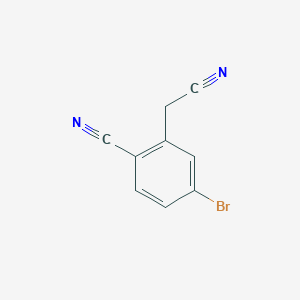
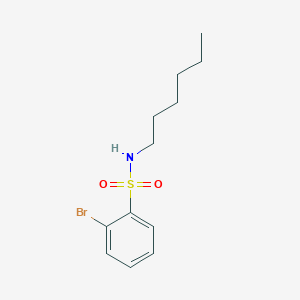
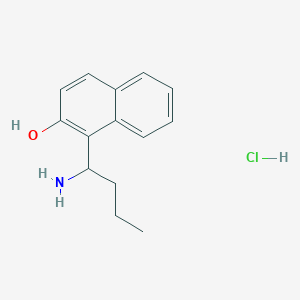
![{2-[(2,2-Dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]ethyl}amine hydrochloride](/img/structure/B1285460.png)
